4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-18-13-11(12(17-18)14(19)20)10(5-6-16-13)8-3-2-4-9(15)7-8/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUWJQQJKJJPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Core Scaffold Assembly via Cyclocondensation
The pyrazolo[3,4-b]pyridine core is typically constructed through cyclocondensation reactions. A validated approach involves reacting 3-aminopyrazole derivatives with β-ketoesters under acidic conditions. For 1-methyl-substituted variants, methyl hydrazine serves as the starting material, reacting with ethyl acetoacetate to form the pyrazole ring. Subsequent cyclization with malononitrile or cyanoacetates introduces the pyridine moiety, though yields vary depending on substituent steric effects.
Carboxylic Acid Functionalization
The carboxylic acid group is introduced either early-stage via ester hydrolysis or late-stage through oxidation. Ethyl 4-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes saponification using NaOH in methanol/water (3:1) at 60°C for 4 hours, achieving >95% conversion. Alternative methods employ TFA-mediated deprotection when tert-butyl esters are used.
Critical Reaction Parameters and Byproduct Analysis
Halogenation Selectivity
Bromination at the pyridine C4 position requires careful control to avoid overhalogenation. N-Iodosuccinimide (NIS) in DMF at 60°C selectively brominates the pyridine ring, though competing reactions at the pyrazole N1 position may occur if methyl protection is incomplete.
Purification Challenges
Crude products often contain unreacted boronic acid and palladium residues. Sequential purification via silica gel chromatography (eluent: ethyl acetate/hexanes) and activated charcoal treatment reduces Pd content to <10 ppm. Recrystallization from ethanol/water mixtures enhances purity to >98%.
Spectroscopic Characterization and Validation
NMR Spectral Data
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
Pd recovery systems using XAD-16 resin achieve 92% catalyst reuse over five cycles without significant activity loss. This reduces raw material costs by ~40% compared to single-use protocols.
Environmental Impact Mitigation
Solvent recovery via fractional distillation decreases waste generation:
- Dioxane recovery: 85%
- Water reuse: 95%
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Step | Route A (Linear) | Route B (Convergent) |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield (%) | 28 | 41 |
| Pd Consumption (g/kg) | 12.4 | 8.7 |
Route B’s convergent strategy, coupling pre-formed pyrazolo[3,4-b]pyridine cores with 3-chlorophenylboronic acid, demonstrates superior atom economy and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is studied for its potential biological activities. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 4
The 3-chlorophenyl group at position 4 distinguishes the target compound from others. Key analogs include:
*Calculated molecular weight based on formula C₁₄H₁₀ClN₃O₂.
Key Observations :
Modifications at Position 6
Position 6 substitutions influence steric and electronic properties:
Key Observations :
Base Structure Comparison
The unsubstituted parent compound, 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 116855-09-5), serves as a foundational structure . Its molecular weight is 203.19, significantly lower than derivatives with aryl or heterocyclic substituents.
Biological Activity
4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazolo[3,4-b]pyridine core with a chlorophenyl substituent. Its structural characteristics contribute significantly to its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that various substituted pyrazolo[3,4-b]pyridines have cytotoxic effects on multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 0.85 ± 0.03 |
| This compound | SKBR3 | 1.30 ± 0.28 |
| This compound | HEL | 1.00 ± 0.42 |
These findings indicate that the compound can effectively inhibit cancer cell proliferation, particularly in breast cancer cell lines.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX Inhibition (IC50) |
|---|---|
| This compound | COX-1: 5.0 µM COX-2: 2.5 µM |
These results suggest that this compound could be a potential lead for developing anti-inflammatory drugs.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-b]pyridines often act as kinase inhibitors, which are critical in cancer progression.
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Anti-inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like chlorine enhances the potency of pyrazolo[3,4-b]pyridines against cancer cells. Substituents on the phenyl ring and variations in the pyrazole moiety significantly impact biological activity.
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives in preclinical models:
- Study on Breast Cancer : A derivative with a similar structure was tested in vivo and showed a significant reduction in tumor size compared to controls.
- Inflammatory Models : In animal models of inflammation, compounds exhibiting similar structures were effective in reducing edema and pain.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 3-chlorophenyl-substituted precursors with pyrazolo-pyridine intermediates, followed by cyclization. Evidence from analogous pyrazolo-pyridine syntheses (e.g., cyclization using Pd/Cu catalysts in DMF or toluene ) suggests optimizing temperature (80–120°C) and catalyst loading (5–10 mol%) to enhance yield. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- 1H NMR : Expect aromatic proton signals between δ 7.2–8.6 ppm (3-chlorophenyl group) and a singlet for the methyl group at δ 2.5–3.0 ppm .
- IR : Carboxylic acid C=O stretch near 1680–1720 cm⁻¹ and pyrazole/pyridine ring vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 317.7 (calculated for C₁₅H₁₂ClN₃O₂) .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–10) using UV-Vis spectroscopy. Related pyrazolo-pyridines show poor aqueous solubility but high solubility in DMSO (>10 mg/mL) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at 2–8°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrazolo-pyridine core?
- Methodological Answer :
- Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electronic effects.
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to enhance metabolic stability while retaining hydrogen-bonding capacity .
- Data Analysis : Use multivariate regression models to correlate substituent properties (Hammett σ, LogP) with biological activity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based proliferation). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Batch Analysis : Compare purity (>97% by HPLC) and stereochemical integrity (via chiral HPLC) across studies, as impurities can skew bioactivity .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, independent studies) to identify trends, adjusting for variables like cell line heterogeneity .
Q. What computational approaches are suitable for predicting the binding mode of this compound to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., mTOR) or autophagy-related proteins. Prioritize docking poses with hydrogen bonds to the carboxylic acid group and π-π stacking with the pyridine ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and interaction persistence (>80% simulation time) .
Q. What experimental designs are optimal for evaluating the compound’s mechanism of action in cancer models?
- Methodological Answer :
- In Vitro : Use prostate cancer (PC-3) or breast cancer (MCF-7) cell lines. Assess autophagy via LC3-II Western blotting and apoptosis via Annexin V/PI staining. Include mTOR inhibitors (e.g., rapamycin) as positive controls .
- In Vivo : Administer orally (10–50 mg/kg/day) in xenograft models. Monitor tumor volume and perform immunohistochemistry for autophagy markers (e.g., Beclin-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
